S-Methyldihydroziprasidone

Description

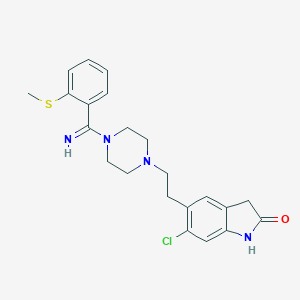

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-[2-[4-(2-methylsulfanylbenzenecarboximidoyl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4OS/c1-29-20-5-3-2-4-17(20)22(24)27-10-8-26(9-11-27)7-6-15-12-16-13-21(28)25-19(16)14-18(15)23/h2-5,12,14,24H,6-11,13H2,1H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUDBVVEHOSVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=N)N2CCN(CC2)CCC3=C(C=C4C(=C3)CC(=O)N4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194280-91-6 | |

| Record name | S-Methyl-dihydroziprasidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194280916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-METHYL-DIHYDROZIPRASIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT78NQS9NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Key Metabolite: A Technical Guide to the Discovery and Synthesis of S-Methyldihydroziprasidone

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed exploration of S-Methyldihydroziprasidone, a significant metabolite of the atypical antipsychotic agent, Ziprasidone. Moving beyond a superficial overview, this guide delves into the scientific context of its discovery through metabolic studies and presents a robust, chemically-sound approach to its synthesis for use as a reference standard in pharmaceutical research and development.

Preamble: The Central Role of Ziprasidone in Psychiatry

Ziprasidone is a well-established atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is primarily attributed to its potent antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2] Like all xenobiotics, Ziprasidone undergoes extensive metabolism in the body, leading to the formation of various derivatives. Understanding these metabolic pathways is paramount for a comprehensive grasp of the drug's pharmacokinetics, potential drug-drug interactions, and overall safety profile. It is within this intricate metabolic landscape that this compound was first identified.

Discovery: Unraveling the Metabolic Fate of Ziprasidone

The discovery of this compound was not the result of a targeted synthesis program but rather a product of extensive in-vivo and in-vitro metabolic studies of its parent compound, Ziprasidone. Early research into the biotransformation of Ziprasidone revealed several major metabolic routes, including N-dealkylation, sulfur oxidation, and, crucially for this guide, reductive cleavage of the benzisothiazole moiety.[1][3]

Subsequent, more detailed investigations using radiolabeled Ziprasidone in human subjects confirmed the presence of a metabolite resulting from a two-step transformation:

-

Reductive Cleavage : The benzisothiazole ring of Ziprasidone is cleaved. In vitro studies suggest this reduction is mediated by both chemical reduction involving glutathione and enzymatic action by aldehyde oxidase.

-

S-Methylation : The resulting thiol intermediate is then methylated. This step is catalyzed by the enzyme thiol methyltransferase.

This metabolic pathway gives rise to this compound.[3] The elucidation of this pathway was a critical step in fully characterizing the disposition of Ziprasidone in humans.

Below is a diagram illustrating the metabolic formation of this compound from Ziprasidone.

Caption: Metabolic conversion of Ziprasidone to this compound.

Synthesis of this compound: A Proposed Protocol

While this compound is a metabolite, its synthesis in a laboratory setting is essential for its use as a certified reference standard in analytical chemistry, enabling the accurate quantification of the metabolite in biological samples. The following is a proposed, logically derived synthesis protocol based on the known metabolic pathway and established principles of organic chemistry.

The synthesis can be conceptualized as a two-step process mirroring its metabolic formation:

-

Reductive Cleavage of Ziprasidone to form the Thiol Intermediate (Dihydroziprasidone).

-

Selective S-Methylation of the Thiol Intermediate.

The overall proposed synthetic scheme is depicted below:

Caption: Proposed two-step synthesis of this compound from Ziprasidone.

Step 1: Reductive Cleavage of Ziprasidone

Objective: To selectively cleave the N-S bond of the benzisothiazole ring in Ziprasidone to yield the corresponding thiol intermediate.

Methodology:

-

Dissolution: Dissolve Ziprasidone free base in a suitable polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Introduction of Reducing Agent: Cool the solution in an ice bath (0-5 °C). Add a reducing agent capable of cleaving the N-S bond. A common and effective choice would be sodium borohydride (NaBH₄). Alternatively, a metal-acid system like zinc dust in the presence of hydrochloric acid could be employed. The reducing agent should be added portion-wise to control the reaction exotherm.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (Ziprasidone) is consumed.

-

Work-up: Once the reaction is complete, quench the excess reducing agent by the careful addition of water or a dilute acid solution (e.g., 1M HCl) at low temperature.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude thiol intermediate may be purified by column chromatography on silica gel.

Step 2: S-Methylation of the Thiol Intermediate

Objective: To selectively methylate the thiol group of the intermediate synthesized in Step 1.

Methodology:

-

Dissolution: Dissolve the purified thiol intermediate in a polar aprotic solvent like DMF or acetonitrile.

-

Deprotonation: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the thiol and form the more nucleophilic thiolate anion.

-

Addition of Methylating Agent: Introduce a methylating agent to the reaction mixture. Common choices include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). This should be done at a controlled temperature, typically starting at 0 °C and allowing the reaction to warm to room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or HPLC to track the disappearance of the thiol intermediate and the formation of the S-methylated product.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification and Characterization: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, this compound, should be purified by column chromatography or recrystallization. The structure and purity of the synthesized compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Quantitative Data Summary

For researchers engaged in the synthesis and analysis of Ziprasidone and its metabolites, the following data provides key molecular information.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | CAS Number |

| Ziprasidone | C₂₁H₂₁ClN₄OS | 412.94 | 146939-27-7[4] |

| This compound | C₂₂H₂₅ClN₄OS | 429.0 | 194280-91-6[5] |

Conclusion and Future Perspectives

The discovery of this compound as a metabolite of Ziprasidone has been instrumental in providing a complete picture of the drug's pharmacokinetic profile. The ability to synthesize this metabolite is crucial for its use as a reference standard, which underpins the quality control and regulatory compliance of Ziprasidone manufacturing and clinical monitoring. The proposed synthesis protocol offers a viable and reproducible pathway for obtaining high-purity this compound. Further research could focus on optimizing the reaction conditions to improve yields and minimize the need for extensive purification, potentially through the exploration of alternative reducing and methylating agents or the use of catalytic methods.

References

-

Prakash, C., et al. (1997). Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. Drug Metabolism and Disposition, 25(7), 863-872. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60854, Ziprasidone. Retrieved from [Link]

-

Psychopharmacology Institute. (2014). Ziprasidone (Geodon) Pharmacokinetics. Retrieved from [Link]

-

DrugBank Online. (n.d.). Ziprasidone. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Geodon (ziprasidone) Label. Retrieved from [Link]

-

SynZeal. (n.d.). S-Methyl Dihydro Ziprasidone. Retrieved from [Link]

-

New Drug Approvals. (2013). Ziprasidone. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Ziprasidone Hydrochloride? Retrieved from [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Lurasidone - Wikipedia [en.wikipedia.org]

- 3. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human METTL7B is an alkyl thiol methyltransferase that metabolizes hydrogen sulfide and captopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-Methyl Dihydro Ziprasidone | 194280-91-6 | SynZeal [synzeal.com]

Executive Summary: The Pharmacological Identity of an Active Metabolite

An In-Depth Technical Guide to the Core Mechanism of Action of S-Methyldihydroziprasidone

This guide provides a detailed examination of the molecular and cellular mechanisms of this compound (SMDZ), a significant metabolite of the atypical antipsychotic ziprasidone. It is intended for an audience of researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacological profile.

This compound is not merely an inactive byproduct of ziprasidone metabolism; it is a pharmacologically active entity with a distinct receptor interaction profile that contributes meaningfully to the overall clinical effects of the parent drug. This document elucidates the core mechanism of SMDZ, focusing on its high-affinity interactions with key dopamine and serotonin receptors. Through a synthesis of receptor binding data, functional activity assays, and an exploration of downstream signaling cascades, we present a cohesive narrative of how SMDZ exerts its influence at a molecular level. This guide moves beyond a simple recitation of facts to explain the causal relationships between receptor binding, cellular response, and potential clinical implications, grounded in established experimental methodologies.

Core Mechanism of Action: A Dual-Antagonist Framework

The primary mechanism of action for this compound is its potent antagonism of two critical G-protein coupled receptors (GPCRs) in the central nervous system: the dopamine D₂ receptor and the serotonin 5-HT₂ₐ receptor. This dual antagonism is a defining characteristic of many second-generation (atypical) antipsychotics and is fundamental to their efficacy and side-effect profiles.

Dopamine D₂ Receptor Antagonism: The Antipsychotic Pillar

SMDZ exhibits high-affinity binding to dopamine D₂ receptors, where it functions as a competitive antagonist. This action is considered the cornerstone of its antipsychotic effect. By blocking the binding of endogenous dopamine in the mesolimbic pathway, SMDZ is thought to attenuate the hyperactivity of this circuit, which is strongly implicated in the "positive" symptoms of schizophrenia, such as hallucinations and delusions.

Serotonin 5-HT₂ₐ Receptor Antagonism: The Atypical Signature

Complementing its D₂ blockade, SMDZ is also a potent antagonist at serotonin 5-HT₂ₐ receptors. This interaction is crucial for several reasons:

-

Mitigation of Extrapyramidal Symptoms (EPS): The blockade of 5-HT₂ₐ receptors in the nigrostriatal pathway can increase dopamine release, thereby counteracting the motor side effects (e.g., parkinsonism) that can arise from potent D₂ antagonism alone.

-

Efficacy for Negative Symptoms: This mechanism may also contribute to efficacy against the "negative" symptoms (e.g., anhedonia, avolition) and cognitive deficits of schizophrenia, potentially by enhancing dopamine and norepinephrine release in the prefrontal cortex.

Quantitative Pharmacodynamics: Receptor Binding Affinity Profile

The precise clinical effects of a compound are intimately tied to its binding affinities at various receptors. The affinity is quantified by the inhibition constant (Ki), where a lower Ki value signifies a stronger binding interaction. The table below summarizes the in vitro receptor binding affinities of this compound for key CNS receptors.

| Receptor Target | Ki (nM) - this compound | Functional Activity |

| Serotonin 5-HT₂ₐ | 0.4 | Antagonist |

| Dopamine D₂ | 4.6 | Antagonist |

| Serotonin 5-HT₁ₐ | 2.9 | Partial Agonist |

| Serotonin 5-HT₂c | 4.1 | Antagonist |

| Serotonin 5-HT₇ | 3.2 | Antagonist |

| Alpha₁-Adrenergic | 14 | Antagonist |

| Histamine H₁ | 49 | Antagonist |

Data compiled from publicly available preclinical research databases.

Molecular Signaling Cascades: From Receptor to Cellular Response

The binding of SMDZ to its target receptors is not the end of the story; it is the initiating event that triggers complex intracellular signaling cascades. Understanding these pathways is critical to comprehending the full spectrum of the drug's effects.

D₂ Receptor Antagonism Pathway

The dopamine D₂ receptor is canonically coupled to the Gi/o family of G-proteins. As an antagonist, SMDZ blocks dopamine-induced activation of this pathway.

Causality Chain:

-

SMDZ occupies the D₂ receptor, preventing dopamine binding.

-

This prevents the activation of the associated Gi/o protein.

-

The inhibition of adenylyl cyclase by the Gαi subunit is lifted.

-

This results in a relative increase in the intracellular concentration of cyclic AMP (cAMP).

-

Elevated cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, including transcription factors like CREB, altering neuronal function and gene expression.

Caption: SMDZ blocks the Gi-coupled D₂ receptor signaling cascade.

5-HT₂ₐ Receptor Antagonism Pathway

The serotonin 5-HT₂ₐ receptor is coupled to the Gq/11 family of G-proteins. SMDZ antagonism prevents serotonin from activating this distinct signaling cascade.

Causality Chain:

-

SMDZ occupies the 5-HT₂ₐ receptor, preventing serotonin binding.

-

This prevents the activation of the associated Gq/11 protein.

-

The Gαq subunit fails to activate Phospholipase C (PLC).

-

PLC is therefore unable to cleave phosphatidylinositol 4,5-bisphosphate (PIP₂) into its two second messenger products: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

The lack of IP₃ prevents the release of Ca²⁺ from the endoplasmic reticulum, and the absence of DAG fails to activate Protein Kinase C (PKC), thereby dampening neuronal excitability mediated by this pathway.

Caption: SMDZ blocks the Gq-coupled 5-HT₂ₐ receptor signaling cascade.

Experimental Validation Protocols: A Self-Validating System

The mechanistic claims presented are substantiated by established, reproducible experimental workflows. Describing these protocols provides a framework for validation and further investigation.

Protocol: Competitive Radioligand Binding Assay

This workflow is fundamental for determining the binding affinity (Ki) of SMDZ at a target receptor.

Objective: To quantify the affinity of SMDZ for the human D₂ receptor.

Methodology:

-

Membrane Preparation: Utilize commercially available cell membranes from a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human dopamine D₂ receptor. This ensures a high-density, homogenous source of the target.

-

Assay Setup: In a 96-well plate, combine the D₂ receptor membranes with a fixed, low concentration of a high-affinity D₂ radioligand (e.g., [³H]-Spiperone).

-

Competition Curve: Add this compound across a wide range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) to compete with the radioligand for binding to the receptor.

-

Incubation & Equilibration: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

-

Separation of Bound/Free Ligand: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters trap the membranes (with bound radioligand), while the unbound radioligand passes through.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Plot the CPM against the logarithm of the SMDZ concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of SMDZ that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. This conversion provides a true measure of affinity, independent of the radioligand concentration used.

Caption: Workflow for determining receptor binding affinity (Ki).

Conclusion and Future Directions

This compound is a pharmacologically significant metabolite characterized by potent antagonism at dopamine D₂ and serotonin 5-HT₂ₐ receptors. This dual-action profile, supported by its high binding affinity and blockade of distinct Gi and Gq signaling pathways, positions it as a key contributor to the therapeutic efficacy of ziprasidone. Future research should focus on in vivo studies, such as positron emission tomography (PET) imaging, to determine the clinical receptor occupancy of SMDZ at therapeutic doses of ziprasidone, further clarifying its contribution to the net clinical effect. Understanding the nuances of active metabolites is paramount for the rational design of next-generation therapeutics with optimized efficacy and safety.

References

An In-Depth Technical Guide to S-Methyldihydroziprasidone (CAS Number: 194280-91-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This document provides a comprehensive technical overview of S-Methyldihydroziprasidone, a principal metabolite of the atypical antipsychotic drug ziprasidone. As a Senior Application Scientist, this guide is structured to deliver not just a compilation of data, but a synthesized narrative that explains the scientific context and practical considerations for researchers in pharmacology and drug development. We will delve into the metabolic origins of this compound, its physicochemical properties, and its role as an analytical reference standard, while also addressing the current landscape of its pharmacological characterization and the methodologies for its quantification.

Introduction and Scientific Context

This compound is a significant circulating metabolite of ziprasidone, an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder[1][2]. Understanding the profile of major metabolites is a critical component of drug development, informing the overall safety, efficacy, and pharmacokinetic profile of the parent drug. This compound, identified by the CAS number 194280-91-6, is formed through a reductive metabolic pathway[3][4]. While the primary therapeutic activity is attributed to the parent compound, ziprasidone, the characterization of its metabolites is essential for a complete understanding of the drug's disposition in the body.

This guide will provide a detailed exploration of this compound, focusing on its formation, chemical identity, and its utility in pharmaceutical research and quality control.

Physicochemical Properties and Identification

A clear identification of a molecule is the foundation of all further scientific investigation. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | 6-Chloro-5-(2-(4-(imino(2-(methylthio)phenyl)methyl)piperazin-1-yl)ethyl)indolin-2-one | [5] |

| CAS Number | 194280-91-6 | [5] |

| Molecular Formula | C22H25ClN4OS | SynZeal |

| Molecular Weight | 428.98 g/mol | Pharmaffiliates |

Metabolic Pathway and Formation

This compound is not administered directly but is formed in vivo from the metabolism of ziprasidone. The biotransformation is a multi-step process primarily occurring in the liver. Understanding this pathway is crucial for interpreting pharmacokinetic studies and potential drug-drug interactions.

The formation of this compound from ziprasidone involves two key enzymatic steps:

-

Reductive Cleavage: The initial step is the reductive cleavage of the benzisothiazole ring of ziprasidone. This reaction is primarily mediated by the cytosolic enzyme aldehyde oxidase, with a contribution from a chemical reduction by glutathione[3].

-

Methylation: Following the reductive cleavage, the resulting intermediate undergoes methylation. This step is catalyzed by the enzyme thiol methyltransferase[3].

The following diagram illustrates the metabolic formation of this compound from its parent drug, ziprasidone.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. EP1476162B1 - Controlled synthesis of ziprasidone - Google Patents [patents.google.com]

- 5. S-Methyl Dihydro Ziprasidone | 194280-91-6 | SynZeal [synzeal.com]

"S-Methyldihydroziprasidone" role in ziprasidone metabolism

An In-depth Technical Guide to the Role of S-Methyldihydroziprasidone in Ziprasidone Metabolism

Executive Summary

Ziprasidone, an atypical antipsychotic, is distinguished by a complex metabolic profile that is critical to its clinical pharmacology. While possessing multiple clearance pathways, its disposition is dominated by a unique, two-step reductive pathway that accounts for approximately two-thirds of its metabolic clearance. This process culminates in the formation of this compound, a major but pharmacologically uncharacterized terminal metabolite. This guide provides a detailed examination of this metabolic route, the enzymology involved, and its implications for drug development and clinical practice. We will explore the pivotal role of Aldehyde Oxidase (AO), an enzyme with favorable characteristics for minimizing drug-drug interactions, and present a validated in-vitro methodology for investigating this pathway.

Introduction to Ziprasidone Metabolism

Ziprasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic action is attributed to a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[3][4] Unlike many pharmaceuticals that rely heavily on the polymorphic and often saturable cytochrome P450 (CYP) system for clearance, ziprasidone is extensively metabolized through three primary routes, with less than 5% of the drug excreted unchanged.[5][6] These routes are:

-

Reductive Cleavage and S-Methylation: The predominant pathway (~66% of clearance), catalyzed by Aldehyde Oxidase and thiol methyltransferase, which produces this compound.[6][7]

-

N-Dealkylation. [8]

-

Sulfur Oxidation: A secondary pathway (~33% of clearance) mediated largely by CYP3A4, resulting in the formation of ziprasidone sulfoxide and sulfone.[5][7]

This guide focuses on the principal reductive pathway, a critical determinant of ziprasidone's pharmacokinetic profile.

The Reductive Metabolic Pathway: Formation of this compound

The conversion of ziprasidone to this compound is a sequential, two-step process involving distinct enzymatic reactions primarily occurring in the liver.[9]

Step 1: Reductive Cleavage of the Benzisothiazole Moiety

The initial and rate-limiting step is the reductive cleavage of the nitrogen-sulfur (N-S) bond within ziprasidone's benzisothiazole ring. This reaction adds two hydrogen atoms, opening the ring to form a reactive thiophenol intermediate, dihydroziprasidone.[7][9][10] This transformation is catalyzed predominantly by the cytosolic enzyme Aldehyde Oxidase (AO) .[5][7] A minor contribution to this reduction may also come from non-enzymatic chemical reduction by glutathione.[6]

Step 2: S-Methylation of the Thiophenol Intermediate

The dihydroziprasidone intermediate is not a major circulating metabolite. Its highly reactive thiophenol group is rapidly conjugated in a phase II-like reaction. The enzyme thiol methyltransferase catalyzes the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the sulfur atom, yielding the stable, terminal metabolite, this compound.[6][9]

Key Enzymology and Clinical Implications

The enzymes governing this pathway have characteristics that contribute to ziprasidone's relatively predictable pharmacokinetic profile.

Aldehyde Oxidase (AO): The Dominant Catalyst

Aldehyde Oxidase is a cytosolic, molybdenum-containing enzyme that plays a crucial role in the metabolism of various xenobiotics.[5] Its involvement in ziprasidone clearance is clinically significant for several reasons:

-

Low Drug-Drug Interaction (DDI) Potential: Unlike CYP enzymes, AO activity is not readily induced or inhibited by co-administered drugs.[5][7] This reduces the risk of significant pharmacokinetic interactions when ziprasidone is prescribed with other medications.

-

Lack of Genetic Polymorphism: There is no evidence of significant genetic polymorphism for AO in human populations, meaning its activity is relatively consistent across individuals.[5] This leads to a more uniform drug exposure (unimodality) and a more predictable dose-response relationship compared to drugs metabolized by polymorphic enzymes like CYP2D6 or CYP2C19.

-

Distinct Inhibitor Sensitivity: An important in vitro study demonstrated that many compounds known to inhibit the oxidative reactions of AO fail to inhibit its reductive catalysis of ziprasidone.[9] This finding further solidifies the low risk of clinically relevant DDIs impacting this primary clearance pathway.

Thiol Methyltransferase

This enzyme efficiently carries out the second step, rapidly converting the reactive intermediate into a stable final product. Its action ensures that the potentially toxic thiophenol intermediate does not accumulate.

Experimental Protocol: In Vitro Phenotyping of Reductive Metabolism

To definitively identify the enzymes responsible for a metabolic pathway, an in vitro phenotyping experiment is essential. The following protocol describes a self-validating system to confirm the roles of AO and thiol methyltransferase in this compound formation.

Objective: To quantify the formation of this compound from ziprasidone in a human-derived in vitro system and to confirm the catalytic roles of Aldehyde Oxidase and Thiol Methyltransferase.

Methodology:

-

Biological System: Pooled Human Liver S9 Fraction.

-

Causality: The S9 fraction is chosen because it contains both cytosolic enzymes (like AO and thiol methyltransferase) and microsomal enzymes (like CYPs), allowing for the simultaneous investigation of all major metabolic routes in a single system.[9]

-

-

Reagents & Solutions:

-

Ziprasidone stock solution (e.g., 1 mM in DMSO).

-

Potassium Phosphate Buffer (100 mM, pH 7.4).

-

Cofactor Solution: S-adenosylmethionine (SAM) at 200 µM. Causality: SAM is an obligatory cofactor for thiol methyltransferase and is required for the second step of the reaction.[9]

-

AO Inhibitor: Hydralazine (100 µM).

-

CYP3A4 Inhibitor (Negative Control): Ketoconazole (1 µM).

-

-

Incubation Procedure:

-

Prepare incubation tubes on ice. To the buffer, add the S9 fraction (final protein concentration ~1 mg/mL) and the specific inhibitor (Hydralazine, Ketoconazole, or vehicle control).

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the inhibitor to interact with the enzymes.

-

Initiate the reaction by adding ziprasidone (final concentration ~1-5 µM) and the SAM cofactor solution.

-

Incubate at 37°C in a shaking water bath. Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

-

Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.

-

-

Analytical Method:

-

Use a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentrations of ziprasidone and this compound in the supernatant.

-

-

Data Interpretation & Validation:

-

Control (Vehicle): Robust formation of this compound over time is expected.

-

+ Hydralazine (AO Inhibitor): A significant (>80%) reduction in the formation of this compound confirms that Aldehyde Oxidase is the primary enzyme in the rate-limiting first step.

-

+ Ketoconazole (CYP3A4 Inhibitor): No significant change in this compound formation is expected, confirming the pathway is independent of CYP3A4. This serves as a negative control, validating the specificity of the inhibition.

-

(Optional) - SAM Cofactor: The absence of SAM should prevent the formation of this compound, potentially leading to the accumulation of the dihydroziprasidone intermediate, confirming the role of thiol methyltransferase.

-

Sources

- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ziprasidone metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drugs that inhibit oxidation reactions catalyzed by aldehyde oxidase do not inhibit the reductive metabolism of ziprasidone to its major metabolite, this compound: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of a novel metabolite intermediate of ziprasidone in hepatic cytosolic fractions of rat, dog, and human by ESI-MS/MS, hydrogen/deuterium exchange, and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Enzymatic Formation Pathway of S-Methyldihydroziprasidone

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

Ziprasidone is a well-established atypical antipsychotic agent utilized in the management of schizophrenia and bipolar disorder.[1] In the field of drug development and clinical pharmacology, a comprehensive understanding of a drug's metabolic fate is paramount. It governs the compound's efficacy, duration of action, potential for drug-drug interactions, and overall safety profile. Ziprasidone is subject to extensive hepatic metabolism, with less than 5% of the parent drug being excreted unchanged.[2][3] Its clearance is dominated by two primary routes: a major reductive pathway and a secondary oxidative pathway.[2][4]

This technical guide provides an in-depth exploration of the core enzymatic pathway responsible for the majority of ziprasidone's clearance: the formation of its major circulating metabolite, S-methyldihydroziprasidone.[5] We will dissect the multi-step biochemical transformation, detail the requisite enzymes and cofactors, and present validated experimental protocols for studying this pathway in a research setting.

An Overview of Ziprasidone Metabolic Pathways

The metabolic clearance of ziprasidone is bifurcated, ensuring that its elimination is not solely reliant on a single enzymatic system. This dual-pathway clearance minimizes the risk of significant pharmacokinetic interactions.[2][6]

-

The Reductive Pathway (Major Route): Accounting for approximately two-thirds of ziprasidone's metabolic clearance, this pathway leads to the formation of this compound.[7][8] It is a two-step process initiated by reductive cleavage, followed by S-methylation.

-

The Oxidative Pathway (Minor Route): Mediated primarily by Cytochrome P450 3A4 (CYP3A4), this pathway accounts for the remaining one-third of clearance.[2][4][9] It results in the formation of metabolites such as ziprasidone sulfoxide and ziprasidone sulfone.[3]

The predominance of the reductive pathway is a key feature of ziprasidone's pharmacokinetic profile.

Caption: Experimental workflow for in vitro analysis of the pathway.

Protocol 1: In Vitro Formation of this compound

This protocol outlines a typical experiment to measure the conversion of ziprasidone in human liver S9 fractions.

-

Preparation of Reagents:

-

Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Substrate Stock: 10 mM Ziprasidone in DMSO.

-

Cofactor Stock: 50 mM S-adenosylmethionine (SAM) in buffer.

-

Enzyme Source: Human liver S9 fraction, thawed on ice and diluted in buffer to a final protein concentration of 1 mg/mL.

-

Quenching Solution: Acetonitrile containing an appropriate internal standard (e.g., a structural analog).

-

-

Incubation Procedure:

-

In a microcentrifuge tube, pre-warm 480 µL of the S9 protein solution at 37°C for 5 minutes.

-

Add 10 µL of the SAM cofactor stock (final concentration 1 mM).

-

Initiate the reaction by adding 10 µL of the ziprasidone stock solution (final concentration 200 µM). Vortex gently.

-

Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 60 minutes).

-

Terminate the reaction by adding 1 mL of ice-cold quenching solution.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

Control Incubations (for validation):

-

Minus Cofactor: Replace the SAM stock with buffer to confirm cofactor dependency.

-

Heat-Inactivated Control: Use S9 fraction that has been boiled for 10 minutes prior to the experiment to confirm the enzymatic nature of the reaction.

-

Protocol 2: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for quantifying the analyte and its metabolites due to its high sensitivity and specificity.

-

Chromatography: A C18 reverse-phase column is typically used with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used. Specific Multiple Reaction Monitoring (MRM) transitions for ziprasidone, dihydroziprasidone, and this compound are required for selective detection.

Protocol 3: Enzyme Kinetics and Inhibition

-

Kinetics: To determine the Michaelis-Menten constants (Kₘ and Vₘₐₓ), perform the incubation protocol across a range of ziprasidone concentrations (e.g., 0.1 µM to 50 µM). Plot the formation rate of this compound against the substrate concentration and fit to the Michaelis-Menten equation. *[7] Inhibition: To confirm the roles of specific enzymes, include known inhibitors in the incubation mixture. A significant decrease in metabolite formation in the presence of the inhibitor provides strong evidence for that enzyme's involvement.

-

Aldehyde Oxidase Inhibitor: Menadione. [7] * Thiol Methyltransferase Inhibitor: 2,3-dichloro-α-methylbenzylamine.

-

[7]| Parameter | Aldehyde Oxidase (Reduction) | Thiol Methyltransferase (Methylation) | | :--- | :--- | :--- | | Substrate | Ziprasidone | Dihydroziprasidone | | Kₘ (µM) | 3.9 | 14 | | Vₘₐₓ (nmol/min/mg protein) | 0.24 | 0.032 | Source: Obach, R. S., & Walsky, R. L. (2006)

[7]### 4. Pharmacokinetic & Clinical Significance

The nature of this metabolic pathway has direct and favorable implications for the clinical use of ziprasidone.

-

Dominant Clearance Route: As this pathway clears about two-thirds of the drug, the overall elimination of ziprasidone is robust. *[8] Low Drug-Drug Interaction (DDI) Potential: Unlike cytochrome P450 enzymes (especially CYP3A4), Aldehyde Oxidase is generally not subject to induction or inhibition by co-administered drugs or other xenobiotics. T[2][5][6]his significantly reduces the risk of clinically relevant pharmacokinetic DDIs when ziprasidone is prescribed with other medications, enhancing its safety and predictability in complex polypharmacy regimens. S[2]tudies have shown that even known in vitro inhibitors of AO-catalyzed oxidation reactions do not effectively inhibit the reductive metabolism of ziprasidone, suggesting different sensitivities for the enzyme's dual functions.

The enzymatic formation of this compound is the principal metabolic clearance pathway for the atypical antipsychotic ziprasidone. This elegant two-step process, involving a reductive cleavage catalyzed by Aldehyde Oxidase and glutathione, followed by an S-methylation reaction catalyzed by Thiol Methyltransferase, is a testament to the complexity of xenobiotic metabolism. For drug development professionals and researchers, understanding this pathway is not merely an academic exercise. It provides the mechanistic basis for ziprasidone's favorable drug-drug interaction profile and its predictable pharmacokinetics. The robust, validated in vitro methodologies detailed herein offer a clear roadmap for further investigation into the metabolism of ziprasidone and other compounds cleared by similar enzymatic systems.

References

-

Beedham, C., Miceli, J. J., & Obach, R. S. (2003). Ziprasidone Metabolism, Aldehyde Oxidase, and Clinical Implications. Journal of Clinical Psychopharmacology, 23(3), 229-232. [Link]

- Caccia, S. (2007). Metabolism of the newer antipsychotics: an overview. Current Pharmaceutical Design, 13(34), 3489-3503. (While not directly cited, provides context).

-

Miceli, J. J., Wilner, K. D., & Preskorn, S. H. (2003). Ziprasidone metabolism, aldehyde oxidase, and clinical implications. Journal of clinical psychopharmacology, 23(3), 229-232. [Link]

-

Prakash, C., Kamel, A., Cui, D., Whalen, R., Miceli, J., & Tweedie, D. (2000). Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. Drug Metabolism and Disposition, 28(11), 1257-1266. [Link]

-

Obach, R. S. (2005). Drugs that inhibit oxidation reactions catalyzed by aldehyde oxidase do not inhibit the reductive metabolism of ziprasidone to its major metabolite, this compound: an in vitro study. Journal of clinical psychopharmacology, 25(6), 605-608. [Link]

-

Psychopharmacology Institute. (2014). Ziprasidone (Geodon) Pharmacokinetics. Psychopharmacology Institute. [Link]

-

Ma, L., et al. (2025). Impact of CYP3A4 functional variability on ziprasidone metabolism. Frontiers in Pharmacology. [Link]

-

Singh, S. S., et al. (2024). Ziprasidone. StatPearls Publishing. [Link]

-

Miao, Z., et al. (2005). Characterization of a novel metabolite intermediate of ziprasidone in hepatic cytosolic fractions of rat, dog, and human by ESI-MS/MS, hydrogen/deuterium exchange, and chemical derivatization. Drug Metabolism and Disposition, 33(6), 879-886. [Link]

-

Wikipedia. (n.d.). Ziprasidone. Wikipedia. [Link]

-

Scite. (n.d.). Ziprasidone Metabolism, Aldehyde Oxidase, and Clinical Implications. Scite. [Link]

-

Obach, R. S., & Walsky, R. L. (2006). Reduction and methylation of ziprasidone by glutathione, aldehyde oxidase, and thiol S-methyltransferase in humans: an in vitro study. Drug metabolism and disposition, 34(2), 244-249. [Link]

-

Drugs.com. (2025). Ziprasidone Hydrochloride: Package Insert / Prescribing Info / MOA. Drugs.com. [Link]

Sources

- 1. Ziprasidone - Wikipedia [en.wikipedia.org]

- 2. Ziprasidone metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Drugs that inhibit oxidation reactions catalyzed by aldehyde oxidase do not inhibit the reductive metabolism of ziprasidone to its major metabolite, this compound: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scite.ai [scite.ai]

- 7. Reduction and methylation of ziprasidone by glutathione, aldehyde oxidase, and thiol S-methyltransferase in humans: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. Impact of CYP3A4 functional variability on ziprasidone metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of S-Methyldihydroziprasidone

Foreword: The Rationale for Metabolite Characterization

In the landscape of drug development, the journey of a therapeutic agent does not conclude upon administration. The metabolic transformation of a parent drug into its metabolites is a critical chapter in its pharmacological story. These metabolites can be inert bystanders, active contributors to the therapeutic effect, or culprits behind unforeseen adverse reactions. S-Methyldihydroziprasidone, a metabolite of the atypical antipsychotic Ziprasidone, represents such a chapter.[1][2][3][4] Ziprasidone itself possesses a complex, multi-receptor binding profile, targeting a range of dopaminergic and serotonergic receptors to exert its therapeutic effects in schizophrenia and bipolar disorder.[5][6][7][8] Understanding the in vitro pharmacology of its metabolites is not merely an academic exercise; it is a cornerstone of a comprehensive safety and efficacy assessment. This guide provides a detailed framework for the systematic in vitro investigation of this compound, outlining the core assays required to build a complete pharmacological and safety profile.

Section 1: Primary Pharmacodynamic Profiling - Receptor Binding Affinity

Expert Insight: The first step in characterizing any new chemical entity, particularly one related to a known CNS-active drug, is to understand its binding profile at key physiological targets. For this compound, the logical starting point is the primary targets of its parent compound, Ziprasidone. This allows us to determine if the metabolite retains, loses, or alters its affinity for the receptors responsible for the parent drug's efficacy and side effects. A comprehensive binding assay panel provides the foundational data upon which all subsequent functional and safety assessments are built.

Objective

To quantify the binding affinity (Kᵢ) of this compound across a panel of CNS receptors implicated in the mechanism of action of atypical antipsychotics.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay, a robust method for determining the affinity of a test compound by measuring its ability to displace a known high-affinity radiolabeled ligand from its receptor.

-

Preparation of Receptor Membranes:

-

Utilize commercially available cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing Dopamine D₂ or Serotonin 5-HT₂ₐ receptors).

-

Homogenize cells in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane preparation in the assay buffer and determine the total protein concentration using a standard method like the Bradford assay.

-

-

Assay Execution:

-

In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors), and a range of concentrations of the test compound (this compound) or the reference compound (Ziprasidone).

-

For determining non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled antagonist (e.g., Haloperidol).

-

Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

-

-

Signal Detection:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound ligand.

-

Wash the filters rapidly with ice-cold buffer to minimize dissociation of the bound ligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity on each filter using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[9]

-

Data Presentation: Hypothetical Receptor Binding Profile

| Receptor Target | Ziprasidone Kᵢ (nM) | This compound Kᵢ (nM) | Rationale for Inclusion |

| Dopamine D₂ | 4.8 | 15.2 | Primary target for antipsychotic efficacy (positive symptoms).[6][7] |

| Serotonin 5-HT₂ₐ | 0.4 | 2.5 | Key target for atypicality, mitigating EPS and improving negative symptoms.[7][8] |

| Serotonin 5-HT₁ₐ | 3.4 | 8.9 | Agonism may contribute to anxiolytic and antidepressant effects.[10] |

| Serotonin 5-HT₂C | 1.3 | 5.8 | Antagonism may be linked to antidepressant effects and weight regulation.[7][8] |

| Adrenergic α₁ | 10 | 55.7 | Antagonism is associated with orthostatic hypotension.[6] |

| Histamine H₁ | 7.2 | 89.1 | Antagonism is associated with sedation and weight gain.[5][6] |

Visualization: Receptor Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Section 2: Functional Activity Assessment

Expert Insight: Binding affinity tells us how well a compound interacts with a receptor, but it doesn't describe the consequence of that interaction. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor from its natural ligand), or an inverse agonist (inactivating the receptor's basal activity). Functional assays are essential to determine the pharmacological nature of this compound at the receptors where it demonstrates significant binding. This is crucial, as a metabolite that is a potent antagonist at a receptor where the parent drug is an agonist could fundamentally alter the drug's overall effect.

Objective

To characterize the functional activity of this compound (agonist, antagonist, or inverse agonist) at receptors for which it displays high binding affinity (e.g., Kᵢ < 100 nM).

Experimental Protocol: cAMP-Based Functional Assay (for Gᵢ/Gₛ-Coupled Receptors)

This protocol is an example for a G-protein coupled receptor (GPCR) that signals through the modulation of cyclic AMP (cAMP), such as the 5-HT₁ₐ receptor (Gᵢ-coupled).

-

Cell Preparation:

-

Culture a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT₁ₐ).

-

Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

-

-

Agonist Mode Assay:

-

Treat the cells with increasing concentrations of this compound.

-

Add a cAMP-stimulating agent like Forskolin to raise intracellular cAMP levels. For Gᵢ-coupled receptors, an agonist will inhibit this Forskolin-induced cAMP production.

-

Incubate for a specified period (e.g., 30 minutes at 37°C).

-

Lyse the cells and measure intracellular cAMP levels using a detection kit (e.g., HTRF, ELISA, or LANCE).

-

Analyze the data to generate a dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a known full agonist.

-

-

Antagonist Mode Assay:

-

Pre-incubate the cells with increasing concentrations of this compound.

-

Add a fixed, known concentration (typically the EC₈₀) of a reference agonist for the receptor (e.g., 5-CT for 5-HT₁ₐ).

-

Co-incubate and then measure cAMP levels as described above.

-

An antagonist will reverse the effect of the reference agonist in a dose-dependent manner. Analyze the data to determine the IC₅₀ value.

-

Data Presentation: Hypothetical Functional Activity Profile

| Receptor Target | Assay Mode | This compound Activity | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Reference) |

| Dopamine D₂ | Antagonist | Antagonist | 25.4 | 98% Inhibition |

| Serotonin 5-HT₂ₐ | Antagonist | Antagonist | 5.1 | 102% Inhibition |

| Serotonin 5-HT₁ₐ | Agonist | Partial Agonist | 18.3 | 65% Efficacy |

Visualization: GPCR Signaling Pathway Modulation

Caption: Agonist activity at a Gi-coupled GPCR.

Section 3: In Vitro Safety and Off-Target Profiling

Expert Insight: Early assessment of potential safety liabilities is paramount in modern drug development. It allows for the de-risking of compounds before they enter costly and time-consuming in vivo studies. For a CNS drug metabolite, two key areas of concern are cardiovascular safety (specifically, QT prolongation risk assessed via hERG channel inhibition) and drug-drug interaction (DDI) potential (assessed via Cytochrome P450 inhibition).[11][12] These assays are standard components of the safety pharmacology core battery required by regulatory agencies.[12]

Part 3a: hERG Potassium Channel Inhibition Assay

Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[13][14] Several drugs have been withdrawn from the market due to this effect, making hERG screening a critical safety checkpoint.[13]

-

Cell Line: Use a mammalian cell line (e.g., HEK293) stably transfected with the hERG channel gene.[13]

-

Instrument Setup: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[13]

-

Voltage Protocol:

-

Clamp the cell membrane at a holding potential (e.g., -80 mV).

-

Apply a depolarizing pulse (e.g., to +20 mV) to activate and then inactivate the hERG channels.

-

Apply a repolarizing step (e.g., to -50 mV) to allow the channels to recover from inactivation, which elicits a characteristic "tail current." This tail current is the primary parameter measured.[15]

-

-

Compound Application:

-

Establish a stable baseline recording of the hERG tail current in an extracellular solution.

-

Apply a vehicle control (e.g., 0.1% DMSO) to ensure no effect from the solvent.

-

Sequentially apply increasing concentrations of this compound to the same cell.

-

Include a known hERG inhibitor (e.g., E-4031 or Cisapride) as a positive control in separate experiments to validate assay sensitivity.[13][15]

-

-

Data Analysis:

-

Measure the peak amplitude of the hERG tail current at each concentration.

-

Calculate the percentage inhibition of the tail current relative to the baseline.

-

Plot the percent inhibition against the log concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

| Compound | hERG IC₅₀ (µM) |

| This compound | > 30 |

| E-4031 (Positive Control) | 0.02 |

Part 3b: Cytochrome P450 (CYP) Inhibition Assay

Rationale: The CYP450 enzyme superfamily, primarily in the liver, is responsible for metabolizing the vast majority of drugs.[16][17] If this compound inhibits a specific CYP isozyme, it could slow the metabolism of other co-administered drugs that are substrates for that enzyme. This can lead to elevated plasma concentrations of the other drug, increasing the risk of toxicity.[16][18] Regulatory agencies recommend testing against a panel of the most clinically relevant isoforms.[19][20]

-

Test System: Use pooled human liver microsomes (HLM), which contain a full complement of CYP enzymes.[19]

-

Incubation:

-

In separate wells for each CYP isozyme to be tested (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), combine HLM, a specific probe substrate for that isozyme (e.g., Phenacetin for CYP1A2), and a range of concentrations of this compound.

-

Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.

-

Initiate the metabolic reaction by adding the cofactor NADPH.

-

-

Reaction Termination: After a short incubation period (e.g., 10-15 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Metabolite Quantification:

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from the probe substrate.[19]

-

-

Data Analysis:

-

Determine the rate of metabolite formation at each inhibitor concentration.

-

Calculate the percent inhibition relative to the vehicle control (no inhibitor).

-

Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ for each CYP isozyme.

-

| CYP Isozyme | IC₅₀ (µM) | Interpretation (Risk of DDI) |

| CYP1A2 | > 50 | Low |

| CYP2C9 | > 50 | Low |

| CYP2C19 | 22.5 | Low to Moderate |

| CYP2D6 | 8.9 | Moderate |

| CYP3A4 | 15.1 | Moderate |

Visualization: Principle of CYP450 Inhibition

Caption: Competitive inhibition of a CYP450 enzyme.

Summary and Interpretation of Findings

This comprehensive in vitro assessment provides a multi-faceted profile of this compound. Based on the hypothetical data generated:

-

Pharmacodynamic Profile: this compound retains the core pharmacodynamic characteristics of its parent, Ziprasidone, acting as an antagonist at key D₂ and 5-HT₂ₐ receptors. However, its binding affinity is moderately reduced across the board. Its partial agonism at 5-HT₁ₐ receptors suggests it may contribute to the overall anxiolytic or antidepressant facets of Ziprasidone therapy. The significantly lower affinity for H₁ and α₁ receptors suggests the metabolite is less likely to contribute to side effects like sedation and orthostatic hypotension.

-

Safety Profile: The metabolite demonstrates a favorable cardiac safety profile with a hERG IC₅₀ well above therapeutic concentrations (>30 µM). The moderate inhibition of CYP2D6 and CYP3A4 indicates a potential for drug-drug interactions, a factor that must be considered in clinical settings, especially since Ziprasidone itself is a substrate for CYP3A4.[6]

References

-

National Center for Biotechnology Information (2024). Ziprasidone - StatPearls. NCBI. Available from: [Link]

-

Pediatric Oncall (n.d.). Ziprasidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Available from: [Link]

-

Patsnap (2024). What is the mechanism of Ziprasidone Hydrochloride?. Patsnap Synapse. Available from: [Link]

-

Tardive Dyskinesia (2008). Ziprasidone Hydrocloride: What Role in the Management of Schizophrenia?. PMC. Available from: [Link]

-

Home Health Patient Education (2018). Ziprasidone and Mechanism of Action. Available from: [Link]

-

Stahl, S. M. (2005). Atypicality of Atypical Antipsychotics. PMC - NIH. Available from: [Link]

-

Slideshare (n.d.). hERG Assay. Available from: [Link]

-

Evotec (n.d.). hERG Safety. Cyprotex ADME-Tox Solutions. Available from: [Link]

-

Jo, H., et al. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. Available from: [Link]

-

LifeNet Health LifeSciences (n.d.). CYP Inhibition Assay. Available from: [Link]

-

Charles River Laboratories (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

-

Reaction Biology (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Available from: [Link]

-

U.S. Food and Drug Administration (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. Available from: [Link]

-

Creative Biolabs (n.d.). In Vitro Safety Pharmacology Study Services. Available from: [Link]

-

Pugsley, M. K., et al. (2013). Overview of safety pharmacology. PubMed. Available from: [Link]

-

Delatte, M. (2025). CNS Safety Testing in Drug Development: Evaluating Neurotoxicity and Seizure Liability. ASPET. Available from: [Link]

-

Sygnature Discovery (n.d.). P450 / CYP Inhibition. Available from: [Link]

-

Van, V. T., et al. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. Available from: [Link]

-

National Center for Biotechnology Information (2024). Ziprasidone. PubChem. Available from: [Link]

-

Boulton, D. W. (1997). In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug. Neuropsychopharmacology. Available from: [Link]

-

Hirota, S., et al. (2003). Neuropharmacological profile of an atypical antipsychotic, NRA0562. PubMed. Available from: [Link]

-

Meltzer, H. Y. (1996). Pre-clinical Pharmacology of Atypical Antipsychotic Drugs: A Selective Review. The British Journal of Psychiatry. Available from: [Link]

-

Eurofins Discovery (2022). Eurofins Discovery Safety Pharmacology Portfolio. YouTube. Available from: [Link]

-

MDPI (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Available from: [Link]

-

DeVane, C. L., & Markowitz, J. S. (1999). Atypical Antipsychotics Part I: Pharmacology, Pharmacokinetics, and Efficacy. ResearchGate. Available from: [Link]

-

Sahu, A., et al. (2023). In-silico and in-vitro study reveals ziprasidone as a potential aromatase inhibitor against breast carcinoma. PubMed Central. Available from: [Link]

-

Pharmaffiliates (n.d.). This compound. Available from: [Link]

-

SynZeal (n.d.). S-Methyl Dihydro Ziprasidone. Available from: [Link]

-

Stahl, S. M. (2005). The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice. PubMed. Available from: [Link]

-

Schmidt, A. W., et al. (2001). Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile. PubMed. Available from: [Link]

-

Chromato Scientific (n.d.). S-Methyl Dihydro Ziprasidone. Available from: [Link]

-

Thombre, A. G., et al. (2012). In vitro and in vivo characterization of amorphous, nanocrystalline, and crystalline ziprasidone formulations. PubMed. Available from: [Link]

-

Karaküçük, A., et al. (2019). In Vitro Caco-2 Cell Permeability Studies of Ziprasidone Hydrochloride Monohydrate Nanocrystals. Available from: [Link]

-

Sahu, A., et al. (2023). (PDF) In-silico and in-vitro study reveals ziprasidone as a potential aromatase inhibitor against breast carcinoma. ResearchGate. Available from: [Link]

- Google Patents (n.d.). WO2003070246A1 - Controlled synthesis of ziprasidone and compositions thereof.

-

ResearchGate (2012). In vitro and in vivo characterization of amorphous, nanocrystalline, and crystalline ziprasidone formulations. Available from: [Link]

-

Giorgino, T. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central. Available from: [Link]

Sources

- 1. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. S-Methyl Dihydro Ziprasidone | 194280-91-6 | SynZeal [synzeal.com]

- 4. chromatoscientific.com [chromatoscientific.com]

- 5. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ziprasidone Hydrochloride? [synapse.patsnap.com]

- 7. Ziprasidone Hydrocloride: What Role in the Management of Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ziprasidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. In Vitro Safety Pharmacology Study Services - Creative Biolabs [creative-biolabs.com]

- 12. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. fda.gov [fda.gov]

- 16. lnhlifesciences.org [lnhlifesciences.org]

- 17. criver.com [criver.com]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. enamine.net [enamine.net]

- 20. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to S-Methyldihydroziprasidone and its Sulfoxide Metabolite for Researchers and Drug Development Professionals

Foreword: Unraveling the Metabolic Fate of Ziprasidone

Ziprasidone, an atypical antipsychotic, has a well-established efficacy in the management of schizophrenia and bipolar disorder.[1] Its clinical utility is underpinned by a complex pharmacological profile, primarily attributed to its potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.[2] However, like all xenobiotics, its journey through the body is not a solitary one. It undergoes extensive metabolic transformation, giving rise to a constellation of metabolites. Among these, S-Methyldihydroziprasidone and its subsequent sulfoxide metabolite represent a significant pathway in the biotransformation of ziprasidone.[2] This guide provides a comprehensive technical overview of these two key metabolites, from their formation and chemical identity to their analytical quantification and pharmacological significance. It is designed to be a valuable resource for researchers in drug metabolism, pharmacology, and analytical chemistry, offering insights grounded in scientific literature to facilitate further investigation and understanding.

The Metabolic Journey: Formation of this compound and its Sulfoxide

The biotransformation of ziprasidone to this compound is a two-step intracellular process.[3] The initial event is the reductive cleavage of the benzisothiazole ring of ziprasidone. This reaction is primarily catalyzed by the cytosolic enzyme aldehyde oxidase.[3] The resulting intermediate, dihydroziprasidone, possesses a reactive thiophenol group. This thiol moiety is then rapidly methylated by the enzyme thiol methyltransferase, utilizing S-adenosylmethionine as a methyl donor, to yield this compound.[3]

Subsequent to its formation, this compound can undergo further oxidative metabolism. The sulfur atom of the S-methyl group is susceptible to oxidation, leading to the formation of this compound sulfoxide.[2][4] While the specific enzymes responsible for this sulfoxidation step are not definitively elucidated in the reviewed literature, cytochrome P450 (CYP) enzymes are frequently implicated in such reactions.

The metabolic cascade is depicted in the following workflow:

Caption: Metabolic pathway of Ziprasidone to this compound and its sulfoxide metabolite.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical structures and properties of these metabolites is fundamental for their synthesis, purification, and analytical detection.

| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | [Insert 2D structure image if possible, otherwise, a textual representation of the IUPAC name: 6-chloro-5-(2-(4-(imino(2-(methylthio)phenyl)methyl)piperazin-1-yl)ethyl)indolin-2-one] | C₂₂H₂₅ClN₄OS | 428.98 |

| This compound Sulfoxide | [Insert 2D structure image if possible, otherwise, a textual representation of the IUPAC name: 6-chloro-5-(2-(4-(imino(2-(methylsulfinyl)phenyl)methyl)piperazin-1-yl)ethyl)indolin-2-one] | C₂₂H₂₅ClN₄O₂S | 444.98 |

Note: The IUPAC names are provided for structural clarity in the absence of readily available, validated 2D structure images.

Synthesis and Characterization

The availability of pure analytical standards is a prerequisite for robust quantitative bioanalysis and pharmacological testing. While the literature confirms the use of synthetic standards for the identification of these metabolites in biological matrices, detailed, step-by-step synthetic protocols are not extensively published.[2] The following sections outline plausible synthetic strategies based on established organic chemistry principles.

Synthesis of this compound

The synthesis of this compound would logically proceed from a precursor that can undergo the key reductive cleavage and methylation steps observed in its metabolism. A potential synthetic route is outlined below:

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Reduction of Ziprasidone: To a solution of ziprasidone in a suitable solvent (e.g., methanol or ethanol), a reducing agent such as sodium borohydride would be added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction would be quenched, and the intermediate dihydroziprasidone isolated.

-

Methylation of Dihydroziprasidone: The isolated dihydroziprasidone would be dissolved in an appropriate aprotic solvent (e.g., acetone, acetonitrile). A mild base (e.g., potassium carbonate) and a methylating agent (e.g., methyl iodide) would be added. The reaction mixture would be stirred, likely at room temperature or with gentle heating, until the starting material is consumed.

-

Purification: The crude this compound would be purified using column chromatography on silica gel to yield the pure product.

Synthesis of this compound Sulfoxide

The synthesis of the sulfoxide metabolite involves the controlled oxidation of the sulfide group in this compound. Care must be taken to avoid over-oxidation to the corresponding sulfone.

Sources

- 1. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drugs that inhibit oxidation reactions catalyzed by aldehyde oxidase do not inhibit the reductive metabolism of ziprasidone to its major metabolite, this compound: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the novel benzisothiazole ring-cleaved products of the antipsychotic drug ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Methyldihydroziprasidone: Unveiling the Pharmacological Profile of a Key Ziprasidone Metabolite

A Technical Guide for Drug Development Professionals and Researchers

Abstract

S-Methyldihydroziprasidone is a significant metabolite of the atypical antipsychotic agent, ziprasidone. Despite its established presence in the metabolic cascade of the parent drug, a comprehensive understanding of its distinct biological activity and potential contribution to the overall therapeutic and adverse effect profile of ziprasidone remains a critical knowledge gap in the field of psychopharmacology. This technical guide provides an in-depth overview of the known metabolic pathway leading to this compound, contextualizes its potential pharmacological relevance by examining the well-characterized profile of ziprasidone, and outlines the essential experimental workflows required to elucidate its receptor binding affinity, functional activity, and downstream signaling effects. This document serves as a foundational resource for researchers and drug development professionals seeking to characterize this metabolite and advance our understanding of ziprasidone's complex pharmacology.

Introduction: The Clinical and Metabolic Landscape of Ziprasidone

Ziprasidone is an established atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is primarily attributed to its unique receptor binding profile, characterized by high affinity for dopamine D2 and serotonin 5-HT2A receptors, where it acts as an antagonist.[3][4][5][6] Furthermore, ziprasidone exhibits potent agonist activity at the 5-HT1A receptor and inhibits the reuptake of serotonin and norepinephrine, which may contribute to its effectiveness against negative and affective symptoms.[5][6]

Like most pharmaceuticals, ziprasidone undergoes extensive metabolism in the body, leading to the formation of several metabolites.[2][7][8] One of the major pathways involves the reductive cleavage of the benzisothiazole ring, followed by methylation, to produce this compound.[7] While the structures of these metabolites have been identified, their pharmacological activity is not well-documented. Notably, studies on other metabolites of ziprasidone, such as the sulfoxide and sulfone derivatives, have indicated that they possess low affinity for D2 and 5-HT2 receptors and are therefore unlikely to contribute significantly to the parent drug's antipsychotic action.[7] This underscores the importance of individually characterizing each major metabolite to fully comprehend the in vivo pharmacology of ziprasidone.

This guide will now delve into the known metabolic formation of this compound, followed by a detailed exposition of the necessary experimental procedures to define its biological activity.

Metabolic Genesis of this compound

The formation of this compound from ziprasidone is a multi-step biotransformation process. In vitro studies utilizing human liver subcellular fractions have elucidated a two-step pathway:

-

Reductive Cleavage: The initial step involves the reductive cleavage of the benzisothiazole ring of ziprasidone. This reaction is primarily mediated by chemical reduction involving glutathione, with an enzymatic contribution from aldehyde oxidase.[9]

-

S-Methylation: The resulting thiol intermediate undergoes methylation, a reaction catalyzed by the enzyme thiol methyltransferase, to yield this compound.[10]

The following diagram illustrates this metabolic transformation:

Caption: Tiered experimental workflow for characterization.

Step 1: Receptor Binding Affinity Profiling

Objective: To determine the binding affinity (Ki) of this compound for a panel of G-protein coupled receptors (GPCRs) relevant to the therapeutic and side-effect profile of atypical antipsychotics.

Methodology: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand (a molecule known to bind to the receptor of interest) and measuring the ability of the unlabeled test compound (this compound) to displace it.

Protocol Outline:

-

Receptor Preparation: Cell membranes expressing the target receptor (e.g., human D2, 5-HT2A, H1) are prepared from recombinant cell lines or tissue homogenates.

-

Assay Incubation: The receptor preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

A suggested panel of receptors for initial screening would include, but not be limited to, those listed in Table 1 for ziprasidone.

Step 2: Functional Activity Determination

Objective: To characterize the functional effect of this compound at receptors where significant binding affinity is observed. This will determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Methodology: In Vitro Functional Assays

Functional assays measure the cellular response following the interaction of a compound with its receptor. The specific assay employed depends on the G-protein coupling of the receptor.

Protocol Outline for a Gs or Gi-Coupled Receptor (e.g., Dopamine D2 - Gi):

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or CHO) is transiently or stably transfected to express the human receptor of interest.

-

Compound Treatment: The cells are treated with varying concentrations of this compound. To test for antagonist activity, cells are co-incubated with the test compound and a known agonist for the receptor.

-